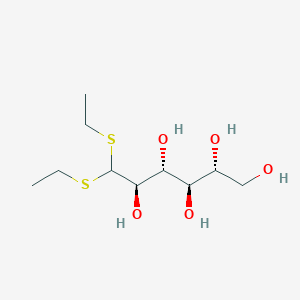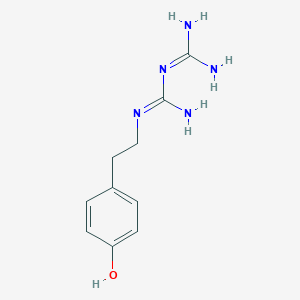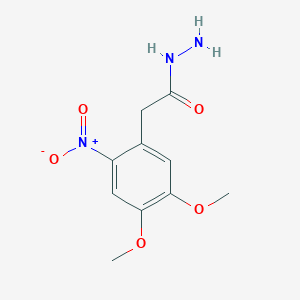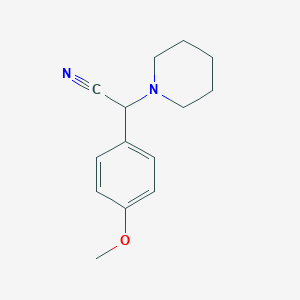
4,6-Dianilino-1,3,5-triazine-2(1H)-thione
Overview
Description
4,6-Dianilino-1,3,5-triazine-2(1H)-thione, also known as DATT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazine ring and a thione functional group.
Mechanism Of Action
The mechanism of action of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione as an anti-cancer agent involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical And Physiological Effects
4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4,6-Dianilino-1,3,5-triazine-2(1H)-thione in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 4,6-Dianilino-1,3,5-triazine-2(1H)-thione. One potential direction is the development of new materials and polymers based on 4,6-Dianilino-1,3,5-triazine-2(1H)-thione. Another potential direction is the investigation of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione's potential as an anti-inflammatory agent. Additionally, further studies are needed to determine the safety and efficacy of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione as an anti-cancer agent in vivo.
Synthesis Methods
The synthesis of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione involves the reaction between 4,6-dichloro-1,3,5-triazine and aniline in the presence of a reducing agent such as sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Scientific Research Applications
4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been studied for its potential applications in various fields such as material science, environmental science, and biomedical research. In material science, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been used as a building block for the synthesis of new polymers and materials with unique properties. In environmental science, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been studied for its ability to remove heavy metals from contaminated water. In biomedical research, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been investigated for its potential as an anti-cancer agent.
properties
IUPAC Name |
2,6-dianilino-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S/c21-15-19-13(16-11-7-3-1-4-8-11)18-14(20-15)17-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVAHDKGUHZVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N=C(N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166763 | |
| Record name | 4,6-Dianilino-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dianilino-1,3,5-triazine-2(1H)-thione | |
CAS RN |
15989-50-1 | |
| Record name | 4,6-Bis(phenylamino)-1,3,5-triazine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15989-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dianilino-1,3,5-triazine-2(1H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dianilino-1,3,5-triazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dianilino-1,3,5-triazine-2(1H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-Dianilino-1,3,5-triazine-2(1H)-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ4NPL9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)


![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)